molecular formula C10H12O2 B3055413 Ethanone, 2-methoxy-1-(4-methylphenyl)- CAS No. 64591-47-5

Ethanone, 2-methoxy-1-(4-methylphenyl)-

Cat. No.: B3055413
CAS No.: 64591-47-5
M. Wt: 164.2 g/mol
InChI Key: JWOQBBGKGJZXOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-methoxy-1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxy-4-methylbenzene (p-cresol methyl ether) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C8H10O+CH3COClAlCl3C10H12O2+HCl\text{C}_8\text{H}_10\text{O} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_{10}\text{H}_{12}\text{O}_2 + \text{HCl} C8​H1​0O+CH3​COClAlCl3​​C10​H12​O2​+HCl

Industrial Production Methods: On an industrial scale, the production of Ethanone, 2-methoxy-1-(4-methylphenyl)- can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.

Types of Reactions:

    Oxidation: Ethanone, 2-methoxy-1-(4-methylphenyl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can direct incoming electrophiles to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 2-methoxy-1-(4-methylphenyl)ethanol.

    Substitution: Formation of halogenated derivatives such as 2-methoxy-1-(4-methylphenyl)-4-bromobenzene.

Scientific Research Applications

Ethanone, 2-methoxy-1-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-methoxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its electrophilic nature allows it to participate in various chemical reactions, such as electrophilic aromatic substitution. The methoxy and methyl groups on the aromatic ring influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

    Acetophenone: The parent compound, which lacks the methoxy and methyl substituents.

    4-Methoxyacetophenone: Similar structure but without the methyl group at the fourth position.

    4-Methylacetophenone: Similar structure but without the methoxy group at the second position.

Uniqueness: Ethanone, 2-methoxy-1-(4-methylphenyl)- is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which significantly influences its chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

2-methoxy-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOQBBGKGJZXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391674
Record name Ethanone, 2-methoxy-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64591-47-5
Record name Ethanone, 2-methoxy-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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